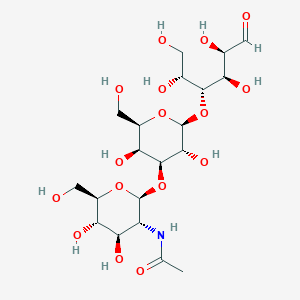
Lacto-N-triose II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lacto-N-triose II is a trisaccharide composed of N-acetylglucosamine, galactose, and glucose. It is a core structural unit of human milk oligosaccharides, which are known for their numerous physiological functions in human infants, such as promoting brain development, improving intelligence, avoiding infections, and acting as prebiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lacto-N-triose II can be synthesized through enzymatic conversion. One method involves the transfer of N-acetylglucosamine from UDP-N-acetylglucosamine to lactose using β-1,3-N-acetylglucosaminyltransferase . Another approach uses engineered Escherichia coli to produce this compound from N-acetylglucosamine feedstock .
Industrial Production Methods
Industrial production of this compound involves metabolic engineering of Escherichia coli.
Chemical Reactions Analysis
Types of Reactions
Lacto-N-triose II primarily undergoes enzymatic reactions. It can be converted into other human milk oligosaccharides such as lacto-N-neotetraose and lacto-N-tetraose through β-D-galactosidase-mediated transglycosylations .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include UDP-N-acetylglucosamine and lactose. The reactions typically occur under the catalysis of β-1,3-N-acetylglucosaminyltransferase .
Major Products
The major products formed from the reactions involving this compound include lacto-N-neotetraose and lacto-N-tetraose .
Scientific Research Applications
Lacto-N-triose II has several scientific research applications:
Mechanism of Action
Lacto-N-triose II exerts its effects by serving as a backbone for the synthesis of various human milk oligosaccharides. These oligosaccharides play a crucial role in promoting brain development, improving intelligence, and acting as prebiotics . The molecular targets and pathways involved include the catalytic action of β-1,3-acetylglucosaminyltransferase on N-acetylglucosamine and lactose .
Comparison with Similar Compounds
Similar Compounds
Lacto-N-neotetraose: Composed of galactose, N-acetylglucosamine, galactose, and glucose.
Lacto-N-tetraose: Composed of galactose, N-acetylglucosamine, galactose, and glucose.
Uniqueness
Lacto-N-triose II is unique due to its role as a core structural unit in the synthesis of various human milk oligosaccharides. Its ability to serve as a precursor for multiple oligosaccharides highlights its importance in both scientific research and industrial applications .
Properties
Molecular Formula |
C18H32O16 |
|---|---|
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)/t7-,8+,9+,10+,11+,12+,13+,14-,15+,16+,17+,18-,19-,20-/m0/s1 |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O |
Synonyms |
GlcNAcβ1-3Galβ1-4Glc |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



